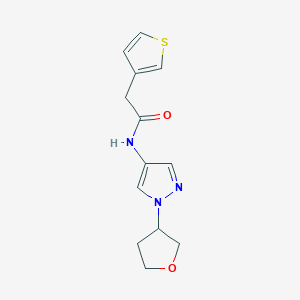

N-(1-(四氢呋喃-3-基)-1H-吡唑-4-基)-2-(噻吩-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is part of a broader class of chemicals that include pyrazole and acetamide functional groups. These chemicals are often explored for their potential in various applications due to their interesting chemical and physical properties. Although the specific compound is not directly detailed in the available literature, similar compounds have been synthesized and studied for their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of pyrazole derivatives with various substituted acetamides. For example, Sunder and Maleraju (2013) described the synthesis of derivatives by reacting pyrazole with substituted acetamides, confirming their structures through NMR, IR, and mass spectrometry (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as H-1-NMR, C-13-NMR, and single-crystal X-ray diffraction, revealing intricate details about their crystalline form and intramolecular interactions (Hu Jingqian et al., 2016).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the formation of complex structures with potential biological activities. The chemical reactivity often involves cyclization reactions, regioselective attacks, and interactions with other chemical entities, enabling the synthesis of a diverse range of derivatives with unique properties (Shams et al., 2010).

科学研究应用

抗肿瘤活性

研究表明相关化合物在抗肿瘤活性方面具有潜力。例如,Shams等人(2010年)描述了从类似核心结构衍生的杂环化合物的合成,展示了对人类癌细胞系(包括乳腺腺癌、非小细胞肺癌和中枢神经系统癌)具有显著的抗增殖活性。合成程序的简单性以及所产生系统中反应位点的多样性暗示了进一步生物学研究的宝贵作用(Shams et al., 2010)。

新化合物的合成和表征

研究还侧重于合成和表征具有吡唑-乙酰胺衍生物的新配位络合物,揭示了显著的抗氧化活性。Chkirate等人(2019年)合成并表征了两种吡唑-乙酰胺衍生物,当形成配位络合物时,通过氢键相互作用展示了独特的超分子结构,并显示出可观的抗氧化活性(Chkirate et al., 2019)。

光电特性

还进行了相关化合物的光电特性研究。Camurlu和Guven(2015年)研究了含噻唑单体的导电性能,显示出有希望的光学带隙和切换时间,表明在光电子学中具有潜在应用(Camurlu & Guven, 2015)。

抗微生物活性

还探索了与“N-(1-(四氢呋喃-3-基)-1H-吡唑-4-基)-2-(噻吩-3-基)乙酰胺”相关的化合物的抗微生物潜力。例如,Saravanan等人(2010年)通过将吡唑基团并入合成了新型噻唑,并对其进行了抗细菌和抗真菌活性筛选,其中几种化合物表现出显著的抗微生物效果(Saravanan et al., 2010)。

作用机制

Target of action

The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.

Mode of action

The exact mode of action would depend on the specific targets that this compound interacts with. Generally, pyrazole derivatives can act as inhibitors or activators of their target proteins, leading to changes in cellular processes .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the broad range of biological activities exhibited by pyrazole derivatives , it’s likely that this compound could influence multiple pathways.

Result of action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Pyrazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

属性

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c17-13(5-10-2-4-19-9-10)15-11-6-14-16(7-11)12-1-3-18-8-12/h2,4,6-7,9,12H,1,3,5,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRESJABDLRCGHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/no-structure.png)

![8-(2-chloroethyl)-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486978.png)

![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2486984.png)

![3-[(2-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2486988.png)

![2-cyclopropyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2486990.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2486991.png)

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2486992.png)

![3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B2486994.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486995.png)

![N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2486997.png)

![2-[(2-Methylpropan-2-yl)oxy]ethanethiol](/img/structure/B2487000.png)